molecular formula C23H20ClN5O5 B6551817 2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}-N-(2,4-dimethoxyphenyl)acetamide CAS No. 1040656-28-7

2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B6551817
CAS No.: 1040656-28-7
M. Wt: 481.9 g/mol
InChI Key: KRXVKFVIXMYASY-UHFFFAOYSA-N
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Description

The compound “2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}-N-(2,4-dimethoxyphenyl)acetamide” is a complex organic molecule. It contains a total of 57 bonds, including 37 non-H bonds, 21 multiple bonds, 7 rotatable bonds, 3 double bonds, 18 aromatic bonds, 4 six-membered rings, 1 ten-membered ring, 1 secondary amide (aliphatic), and 1 urea (-thio) derivative .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple functional groups and rings. It includes a tetrahydropteridin ring, a chlorophenyl group, and a dimethoxyphenyl group .

Future Directions

The future directions for this compound could involve further exploration of its potential biological and pharmacological activities. Given the diverse biological activities of similar compounds, such as chalcones , there is potential for this compound to be explored for new therapeutic possibilities.

Properties

IUPAC Name

2-[3-[(2-chlorophenyl)methyl]-2,4-dioxopteridin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN5O5/c1-33-15-7-8-17(18(11-15)34-2)27-19(30)13-28-21-20(25-9-10-26-21)22(31)29(23(28)32)12-14-5-3-4-6-16(14)24/h3-11H,12-13H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXVKFVIXMYASY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C3=NC=CN=C3C(=O)N(C2=O)CC4=CC=CC=C4Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN5O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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